molecular formula C10H7NO2 B033330 4-Hydroxyquinoline-3-carbaldehyde CAS No. 7509-12-8

4-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B033330
CAS No.: 7509-12-8
M. Wt: 173.17 g/mol
InChI Key: CTRCOIVJCBPCPX-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, 4-hydroxyquinoline-3-methanol, and various substituted quinoline derivatives .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-HQC is in the development of antiviral agents, particularly against HIV. A study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity. Among these, certain compounds demonstrated moderate inhibitory effects against the HIV-1 virus, with some achieving inhibition rates of up to 32% at a concentration of 100 μM without significant cytotoxicity .

Cytotoxic Agents

Research has also indicated that derivatives of 4-HQC can exhibit selective cytotoxicity towards cancer cells. In one study, benzylidene derivatives of 4-HQC were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Some derivatives showed enhanced toxicity towards resistant cells compared to sensitive ones, suggesting potential for cancer treatment .

Docking Studies

Docking studies have been conducted to understand how 4-HQC interacts with biological targets. For instance, compounds based on 4-HQC were shown to bind effectively to the active site of HIV-1 integrase, indicating their potential as lead compounds for drug development .

Material Science Applications

The unique properties of 4-HQC have also led to its exploration in material science. Its ability to form chelates with metal ions has implications for developing new materials with specific electronic or catalytic properties. Research suggests that modifications of 4-HQC can lead to materials suitable for sensors or catalysts.

Protein-Protein Interactions

In biochemical research, 4-HQC can be utilized to probe protein-protein interactions. By attaching 4-HQC to specific proteins, researchers can study how these proteins interact with other molecules, providing insights into cellular processes.

Synthesis Techniques

Several methods have been developed for synthesizing 4-hydroxyquinoline-3-carbaldehyde and its derivatives, including the Gould–Jacob cyclization reaction. These techniques allow for efficient production of various derivatives that may exhibit improved pharmacological activities or novel properties .

Comparison Table: Similar Compounds and Their Properties

Compound NameStructural CharacteristicsUnique Features
2-HydroxyquinolineHydroxyl group at position 2Exhibits different reactivity patterns
8-HydroxyquinolineHydroxyl group at position 8Known for strong antibacterial properties
4-HydroxyquinolineHydroxyl group at position 4Precursor for various pharmaceutical compounds
QuinolineBasic structure without substituentsLacks functional groups enhancing reactivity

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-Hydroxyquinoline-3-carbaldehyde (4-HQCA) is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-HQCA, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and case analyses.

4-HQCA is characterized by the presence of a hydroxyl group and an aldehyde functionality on the quinoline ring. Its structure can be represented as follows:

C9H7NO\text{C}_9\text{H}_7\text{NO}

This compound's unique structural features contribute to its reactivity and biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-HQCA exhibit significant antiviral properties, particularly against HIV. For instance, a study synthesized various 4-hydroxyquinoline-3-carbohydrazide derivatives, which showed moderate inhibitory effects on HIV-1 replication in Hela cell cultures. Compounds 6d and 7e were identified as the most potent inhibitors, with inhibition rates of 32% and 28%, respectively, at a concentration of 100 µM .

Table 1: Anti-HIV Activity of 4-Hydroxyquinoline Derivatives

CompoundInhibition Rate (%)Concentration (µM)
6d32100
7e28100

Antibacterial Activity

The antibacterial potential of 4-HQCA and its derivatives has been extensively evaluated. A study reported that certain synthesized compounds derived from quinoline-3-carbaldehyde exhibited activity against Mycobacterium tuberculosis with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity across different strains .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus20
Compound CM. tuberculosis10

Anticancer Activity

In addition to its antiviral and antibacterial properties, research has shown that 4-HQCA exhibits promising anticancer activity. A recent study evaluated the cytotoxic effects of various derivatives on colon adenocarcinoma cell lines. Some derivatives displayed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells, indicating potential for therapeutic applications in cancer treatment .

Case Study: Cytotoxicity Evaluation

One notable case involved the synthesis of benzylidene derivatives from 4-HQCA, which were tested against doxorubicin-resistant colon adenocarcinoma cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of doxorubicin, suggesting enhanced efficacy against resistant strains .

The mechanisms underlying the biological activities of 4-HQCA are multifaceted:

  • Antiviral Activity : The binding affinity to viral integrase enzymes has been suggested as a mechanism for HIV inhibition.
  • Antibacterial Activity : The inhibition of bacterial DNA gyrase was identified as a key action point for antibacterial effects.
  • Anticancer Activity : Induction of apoptosis and cell cycle arrest have been implicated in the anticancer mechanisms of certain derivatives.

Properties

IUPAC Name

4-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCOIVJCBPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324621
Record name 4-Hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7509-12-8
Record name 7509-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-(1H)-quinolone-3-nitrile (12 g) and sodium hypophosphite (16.12 g) were dissolved in a mixture of acetic acid:water:pyridine=125 ml: 125 ml:250 ml and 4 g of Raney Nickel (W2 grade) added (Backeberg and Staskim, J.C.S. 1962, 3691). The reaction mixture was heated at 60° C. for four hours, then the hot suspension was filtered and the catalyst cake washed with warm ethanol into the filtrates. The combined filtrates and washings were evaporated to one-third of the original volume and on equal volume of water added. The precipitated solid was filtered off, washed with water and dried to give the required 3-formyl compound as a light-brown solid, m.p. 268°-270° C. (3-formyl-4(1H)-quinolone).
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12 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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